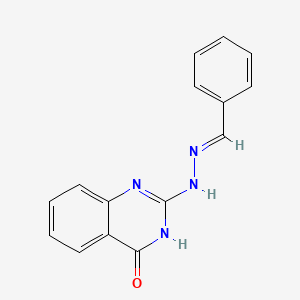![molecular formula C16H19N5O3 B3724972 5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B3724972.png)
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol
Descripción general
Descripción
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound that features a diethylamino group, a nitropyridine moiety, and a hydrazinylidene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazinylidene linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the nitropyridine moiety: This step might involve nitration of a pyridine ring followed by coupling with the hydrazine derivative.
Attachment of the diethylamino group: This can be done through alkylation reactions using diethylamine and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The hydrazinylidene linkage can be reduced to a hydrazine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Amines: From reduction of the nitro group.
Hydrazines: From reduction of the hydrazinylidene linkage.
Substituted derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals.
Industry
Materials science:
Mecanismo De Acción
The mechanism of action of 5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol depends on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Catalysis: It might act as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]aniline: Similar structure but with an aniline group instead of a phenol.
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]benzene: Similar structure but without the hydroxyl group.
Uniqueness
Functional groups: The presence of both a diethylamino group and a nitropyridine moiety makes it unique.
Applications: Its specific combination of functional groups might make it suitable for unique applications in various fields.
Propiedades
IUPAC Name |
5-(diethylamino)-2-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-3-20(4-2)13-6-5-12(15(22)9-13)10-18-19-16-8-7-14(11-17-16)21(23)24/h5-11,22H,3-4H2,1-2H3,(H,17,19)/b18-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCBTNUWNIPQCW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-5-[(4-fluorophenyl)methyl]-2-[(Z)-1-(4-methylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B3724889.png)

![(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3724897.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone](/img/structure/B3724900.png)
![4-(2-hydroxy-3-morpholin-4-ylpropoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzamide](/img/structure/B3724904.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3724912.png)
![7-methyl-3-phenyl-2,3,3a,4,5,10-hexahydropyrazolo[3,4-a]carbazole hydrochloride](/img/structure/B3724919.png)

![N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3724934.png)

![4-BROMO-2-[(Z)-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL](/img/structure/B3724952.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B3724957.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3724998.png)
![2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-6-PROPYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3724999.png)
